Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate
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Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate consists of a thiophene ring substituted with ethyl ester and bromobenzamido groups . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Pharmacological Potential of Benzothiophene Derivatives
Studies have explored the pharmacological potentials of benzothiophene derivatives, highlighting their relevance in drug discovery and development. For instance, Chapman et al. (1971) synthesized various brominated benzothiophene derivatives and evaluated their pharmacological properties, although not directly mentioning Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate, this research lays foundational knowledge for understanding the chemical transformations and potential biological activities of similar compounds (Chapman, N., Clarke, K., Gore, B., & Sharma, K., 1971).
Antiproliferative Activities of Thiophene Derivatives
Ghorab et al. (2013) conducted a study on novel thiophene derivatives, including those with structural similarities to Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate, for their antiproliferative activities against breast and colon cancer cell lines. This research underscores the potential of thiophene derivatives in cancer therapy (Ghorab, M., Al‐Dhfyan, A., Al-Dosari, M., El-Gazzar, M., & Alsaid, M., 2013).
Anticancer Activity of Heterocycles with Thioureido Substituent
Abdel-Motaal et al. (2020) explored the synthesis of novel heterocycles utilizing a thiophene incorporated thioureido substituent for in vitro anticancer activity. Their findings contribute to the understanding of how specific structural modifications, like those in Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate, can enhance anticancer properties (Abdel-Motaal, M., Alanzy, A. L., & Asem, M., 2020).
Antimicrobial and Antioxidant Studies of Thiophene Derivatives
Raghavendra et al. (2016) synthesized thiophene derivatives to evaluate their antimicrobial and antioxidant activities. Although the specific compound Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate was not mentioned, the study provides insights into how structural features of thiophene derivatives contribute to their biological activities (Raghavendra, K., Renuka, N., Kameshwar, V. H., Srinivasan, B., Kumar, K. A., & Shashikanth, S., 2016).
properties
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-6-5-7-12(17)8-11/h5-8H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFNKOGAUYQLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate |
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